molecular formula C11H15NO2 B2711140 3-Methyl-2-(oxan-4-yloxy)pyridine CAS No. 2195809-39-1

3-Methyl-2-(oxan-4-yloxy)pyridine

Cat. No.: B2711140
CAS No.: 2195809-39-1
M. Wt: 193.246
InChI Key: BTRKUYVTPQSDTI-UHFFFAOYSA-N
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Description

3-Methyl-2-(oxan-4-yloxy)pyridine: is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with a methyl group at the third position and an oxan-4-yloxy group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(oxan-4-yloxy)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridine with oxan-4-yloxy chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can be employed to achieve high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(oxan-4-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-yloxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-Methyl-2-(oxan-4-yloxy)pyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Pyridine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and antiviral activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(oxan-4-yloxy)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease processes.

Comparison with Similar Compounds

    2-Methylpyridine: A simpler pyridine derivative with a methyl group at the second position.

    4-Methyl-2-(oxan-4-yloxy)pyridine: A structural isomer with the oxan-4-yloxy group at the fourth position.

    3-Methyl-4-(oxan-4-yloxy)pyridine: Another isomer with the oxan-4-yloxy group at the fourth position.

Comparison: 3-Methyl-2-(oxan-4-yloxy)pyridine is unique due to the specific positioning of the methyl and oxan-4-yloxy groups on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity compared to its isomers. For example, the position of the substituents can influence the compound’s ability to interact with specific enzymes or receptors, leading to variations in its therapeutic potential and industrial applications.

Properties

IUPAC Name

3-methyl-2-(oxan-4-yloxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-3-2-6-12-11(9)14-10-4-7-13-8-5-10/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRKUYVTPQSDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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